REACTION_CXSMILES
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Cl[C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([C:11]([F:14])([F:13])[F:12])=[CH:4][N:3]=1>CO.[Pd]>[F:14][C:11]([F:12])([F:13])[C:5]1[CH:6]=[C:7]([NH2:8])[CH:2]=[N:3][CH:4]=1
|
Name
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|
Quantity
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1.25 g
|
Type
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reactant
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Smiles
|
ClC1=NC=C(C=C1[N+](=O)[O-])C(F)(F)F
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Name
|
|
Quantity
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25 mL
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Type
|
solvent
|
Smiles
|
CO
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Name
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|
Quantity
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1.17 g
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Type
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catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off through a celite pad
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Reaction Time |
90 min |
Name
|
|
Type
|
product
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Smiles
|
FC(C=1C=C(C=NC1)N)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.08 g | |
YIELD: CALCULATEDPERCENTYIELD | 120.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |